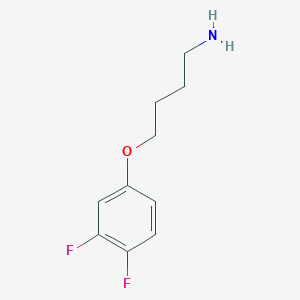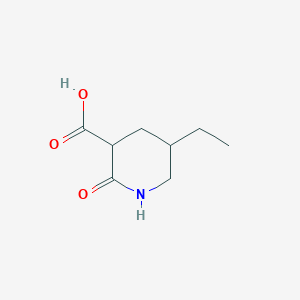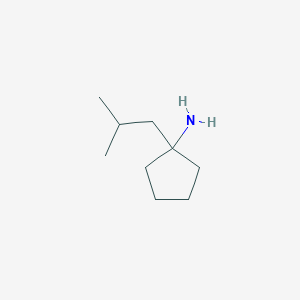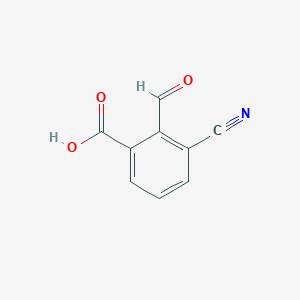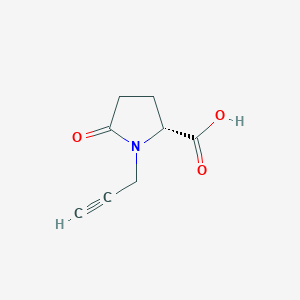![molecular formula C13H16FN B13252693 8-(2-Fluorophenyl)-6-azaspiro[3.4]octane](/img/structure/B13252693.png)
8-(2-Fluorophenyl)-6-azaspiro[3.4]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(2-Fluorophenyl)-6-azaspiro[3.4]octane is a spirocyclic compound characterized by a unique structure where a fluorophenyl group is attached to an azaspirooctane core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Fluorophenyl)-6-azaspiro[3.4]octane typically involves the annulation of cyclopentane and azetidine rings. One approach involves the annulation of the cyclopentane ring, while other methods focus on the annulation of the four-membered azetidine ring . These methods employ readily available starting materials and conventional chemical transformations, often requiring minimal chromatographic purification .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes developed in laboratory settings can be scaled up for industrial applications, ensuring the availability of the compound for further research and development.
化学反応の分析
Types of Reactions
8-(2-Fluorophenyl)-6-azaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the spirocyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents suitable for the specific reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups to the fluorophenyl ring.
科学的研究の応用
8-(2-Fluorophenyl)-6-azaspiro[3.4]octane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Medicine: It is explored as a potential drug candidate due to its unique structure and biological activity.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-(2-Fluorophenyl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to its potential therapeutic effects .
類似化合物との比較
Similar Compounds
2-Azaspiro[3.4]octane: A structurally similar compound with a different substituent on the spirocyclic core.
3-(4-Fluorophenyl)thiophene: Another fluorophenyl-substituted compound with distinct electronic properties.
Uniqueness
8-(2-Fluorophenyl)-6-azaspiro[3.4]octane is unique due to its specific spirocyclic structure and the presence of a fluorophenyl group. This combination imparts distinct physicochemical properties, making it a valuable compound for various research applications.
特性
分子式 |
C13H16FN |
|---|---|
分子量 |
205.27 g/mol |
IUPAC名 |
8-(2-fluorophenyl)-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C13H16FN/c14-12-5-2-1-4-10(12)11-8-15-9-13(11)6-3-7-13/h1-2,4-5,11,15H,3,6-9H2 |
InChIキー |
IYKBQPFYENVEDL-UHFFFAOYSA-N |
正規SMILES |
C1CC2(C1)CNCC2C3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


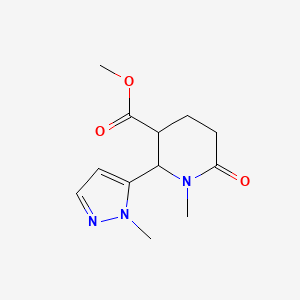
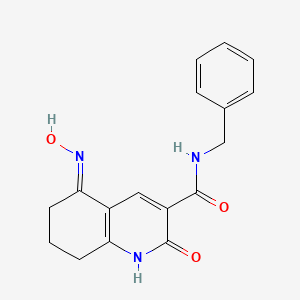
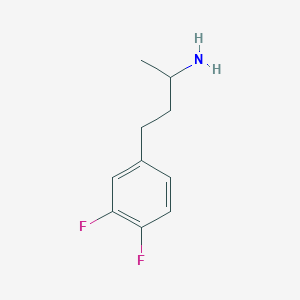
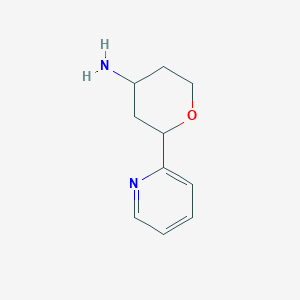

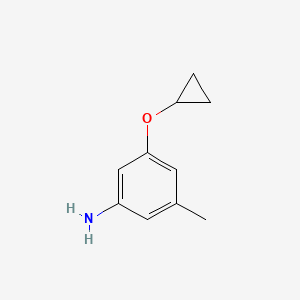
![3-[(Butan-2-yloxy)methyl]-4-methoxyaniline](/img/structure/B13252639.png)
